DREADD agonist 21
Overview
Description
Specifically, it targets the excitatory hM3Dq and inhibitory hM4Di DREADDs . These engineered receptors allow researchers to manipulate neuronal activity in a controlled manner, providing valuable insights into neural circuits and behavior.
Mechanism of Action
Target of Action
DREADD agonist 21, also known as Compound 21, is a potent and selective agonist for the human muscarinic acetylcholine M3 receptors (hM3Dq) and the inhibitory DREADDs (hM4Di) . These receptors are part of the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) family, which are chemogenetic tools used to modulate neuronal and non-neuronal signaling and activity .
Mode of Action
This compound interacts with its targets, the hM3Dq and hM4Di receptors, by binding to them and activating them . This activation is selective and potent, with an EC50 of 1.7 nM . The compound shows little activity towards the endogenous muscarinic acetylcholine receptor M3 .
Biochemical Pathways
The activation of the hM3Dq and hM4Di receptors by this compound can lead to various downstream effects, depending on the specific neuronal or non-neuronal cells in which these receptors are expressed . For instance, activation of these receptors can modulate bidirectional feeding in defined circuits in mice .
Pharmacokinetics
This compound has excellent bioavailability, pharmacokinetic properties, and brain penetrability . It is reported to have 95.1% plasma protein binding and 95% brain protein bounding in mice . This high level of bioavailability and brain penetrability allows the compound to effectively reach its targets in the brain and exert its effects.
Result of Action
The activation of the hM3Dq and hM4Di receptors by this compound can result in changes in neuronal and non-neuronal signaling and activity . For example, it has been shown that the activation of these receptors can modulate bidirectional feeding in defined circuits in mice .
Biochemical Analysis
Biochemical Properties
DREADD agonist 21 is a potent and selective agonist at muscarinic-based DREADDs such as the excitatory hM3Dq, hM1Dq, and inhibitory hM4Di DREADDs . It exhibits >10-fold higher affinity at hM1Dq and hM4Di DREADDs compared to wild type receptors .
Cellular Effects
This compound, when activated, can modulate bidirectional feeding in defined circuits in mice . It has been shown to selectively modulate the activity of nigral dopaminergic neurons through the canonical DREADD receptor hM4Di .
Molecular Mechanism
This compound is a potent and selective agonist at both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs . It activates neurons expressing hM3Dq DREADDS and inhibits activity in neurons expressing hM4Di .
Temporal Effects in Laboratory Settings
This compound shows superior brain penetration and long-lasting presence . It is effective at latest 15 min after intraperitoneal injection .
Dosage Effects in Animal Models
In males, 1 mg.kg -1 of this compound strongly increased nigral neurons activity in control animals, indicative of a significant off-target effect. Reducing the dose to 0.5 mg.kg -1 circumvented this unspecific effect, while activated the inhibitory DREADDs and selectively reduced nigral neurons firing .
Metabolic Pathways
This compound does not undergo back metabolism to clozapine . This makes it an alternative to CNO for in vivo studies in which metabolic conversion of CNO to clozapine is an issue .
Transport and Distribution
This compound has excellent bioavailability, pharmacokinetic properties, and brain penetrability . This suggests that it is effectively transported and distributed within cells and tissues.
Preparation Methods
Synthetic Routes:: The chemical structure of DREADD Agonist 21 (C21) consists of an 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine core. While specific synthetic routes are not widely disclosed, it is typically prepared through multi-step organic synthesis.
Reaction Conditions:: The exact reaction conditions for synthesizing C21 remain proprietary. researchers typically employ standard organic chemistry techniques, including coupling reactions, cyclizations, and functional group manipulations.
Industrial Production:: Information regarding large-scale industrial production methods for this compound is limited. As of now, its primary use is in research laboratories.
Chemical Reactions Analysis
Reactivity:: DREADD Agonist 21 does not activate wild-type human M3 receptors (hM3), making it highly selective for DREADDs. It exhibits an EC50 of 1.7 nM for hM3Dq, with no significant activity on hM3 receptors. Notably, its selectivity is 3.5-fold higher than H1 receptors, 40-fold higher than 5HT2A receptors, and 100-fold higher than 5HT2C receptors .
Common Reagents and Conditions:: Given its proprietary nature, specific reagents and conditions used in C21 synthesis are not publicly available. standard organic chemistry reagents (e.g., Grignard reagents, protecting groups, and catalysts) likely play a role.
Major Products:: The primary product of C21 synthesis is the compound itself—this compound. No significant byproducts are reported.
Scientific Research Applications
DREADD Agonist 21 has revolutionized neuroscience research by enabling precise control over neuronal activity. Its applications include:
Behavioral Studies: Researchers use C21 to modulate neural circuits and study behavior in animal models.
Neuropharmacology: Investigating receptor function and signaling pathways.
Drug Screening: Assessing potential therapeutic compounds.
Comparison with Similar Compounds
DREADD Agonist 21 stands out due to its high selectivity for DREADDs. Similar compounds include CNO (clozapine-N-oxide), SalB (salvinorin B), and DCZ (deschloroclozapine), each with distinct properties and applications .
Biological Activity
DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist 21, also known as C21, is a novel compound developed to enhance the specificity and efficacy of chemogenetic tools in neuroscience research. This article delves into its biological activity, pharmacokinetics, and potential applications based on diverse research findings.
Overview of DREADD Agonist 21
C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs. It was designed as an alternative to clozapine-N-oxide (CNO), which has been widely used but is known to undergo metabolic conversion to clozapine, potentially confounding experimental results. C21 exhibits favorable pharmacokinetic properties, including excellent brain penetrability and bioavailability, making it suitable for in vivo studies.
Pharmacological Profile
The pharmacological profile of C21 has been extensively characterized through various studies:
- Affinity and Potency : C21 displays high affinity for hM3Dq and hM4Di receptors with EC50 values of 1.7 nM for hM3Dq and significantly lower values for other muscarinic receptors compared to CNO . Its selectivity is highlighted by >10-fold higher affinity for DREADD variants compared to wild-type receptors .
- In Vitro Activity : In vitro studies demonstrate that C21 effectively activates neurons expressing hM3Dq while inhibiting those expressing hM4Di. This dual functionality allows researchers to modulate neuronal circuits selectively .
- Off-Target Effects : Although C21 is designed to minimize off-target interactions, some studies have reported low-level activity at other GPCRs, such as M4, D2, and H4 histamine receptors. However, these effects are substantially less than those observed with CNO .
In Vivo Studies
In vivo experiments have shown that C21 can modulate various physiological processes:
- Feeding Behavior : C21 administration in mice has been linked to dose-dependent modulation of feeding behavior through the activation of specific neuronal pathways . For instance, doses of 1 mg/kg resulted in increased feeding activity.
- Sleep Modulation : Research indicates that both CNO and C21 can influence sleep patterns in mice, suggesting potential applications in sleep research. Interestingly, the effects of C21 were observed even in mice lacking DREADD expression, indicating possible off-target actions .
- Diuretic Effects : A recent study found that C21 induces acute diuresis in mice, significantly increasing urine output and glomerular filtration rate (GFR). This suggests that C21 may interact with renal functions via GPCR pathways .
Data Tables
The following tables summarize key findings regarding the biological activity and pharmacological profile of this compound:
Parameter | C21 (this compound) | CNO (Clozapine-N-Oxide) |
---|---|---|
EC50 at hM3Dq | 1.7 nM | 6.0 nM |
Selective Activity | >10-fold higher for DREADDs | Significant off-target effects |
Brain Penetrability | Excellent | Moderate |
Feeding Modulation | Yes | Yes |
Sleep Modulation | Yes | Yes |
Diuretic Effect | Yes | Not reported |
Case Studies
- Feeding Behavior Modulation :
- Sleep Studies :
- Renal Function Impact :
Properties
IUPAC Name |
6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBYXNSOLUVGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.